

A Technical Guide to the Spectral Data of 2,3,5-Trimethylanisole

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Compound of Interest

Compound Name: 2,3,5-Trimethylanisole

Cat. No.: B020204

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2,3,5-Trimethylanisole** (CAS No: 20469-61-8), a compound relevant in organic synthesis.^[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular Structure:

- IUPAC Name: 1-methoxy-2,3,5-trimethylbenzene^[2]
- Molecular Formula: C₁₀H₁₄O^{[2][3][4]}
- Molecular Weight: 150.22 g/mol ^[2]
- Canonical SMILES: CC1=CC(=C(C(=C1)OC)C)C^{[2][4]}

Spectral Data Summary

The following sections present the core spectral data for **2,3,5-Trimethylanisole** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

Solvent: Not specified in the source.

Chemical Shift (δ) ppm	Carbon Assignment
157.43	C1 (C-OCH ₃)
119.95	C2 (C-CH ₃)
137.32	C3 (C-CH ₃)
124.92	C4 (Ar-H)
137.54	C5 (C-CH ₃)
110.52	C6 (Ar-H)
Not specified	-OCH ₃
21.38	Ar-CH ₃
20.03	Ar-CH ₃
11.60	Ar-CH ₃

Data sourced from ChemicalBook.[1]

¹H NMR Spectral Data

Predicted data based on typical chemical shifts for similar structures.

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
~6.7-6.9	Singlet	1H	Ar-H
~6.6-6.8	Singlet	1H	Ar-H
~3.8	Singlet	3H	-OCH ₃
~2.3	Singlet	3H	Ar-CH ₃
~2.2	Singlet	3H	Ar-CH ₃
~2.1	Singlet	3H	Ar-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2950-3000	Strong	C-H stretch	sp ³ C-H (methyl groups)
~3000-3100	Medium	C-H stretch	sp ² C-H (aromatic)
~1600, ~1450	Medium-Strong	C=C stretch	Aromatic ring
~1250	Strong	C-O stretch	Aryl ether
Below 1500	Complex	Fingerprint Region	Unique molecular vibrations

Data is characteristic for substituted anisoles and aromatic compounds.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
150.10	High	[M] ⁺ (Molecular Ion)
135	High	[M-CH ₃] ⁺
107	Medium	[M-CH ₃ -CO] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Monoisotopic Mass: 150.104465066 Da.[\[2\]](#)[\[3\]](#)

Experimental Protocols

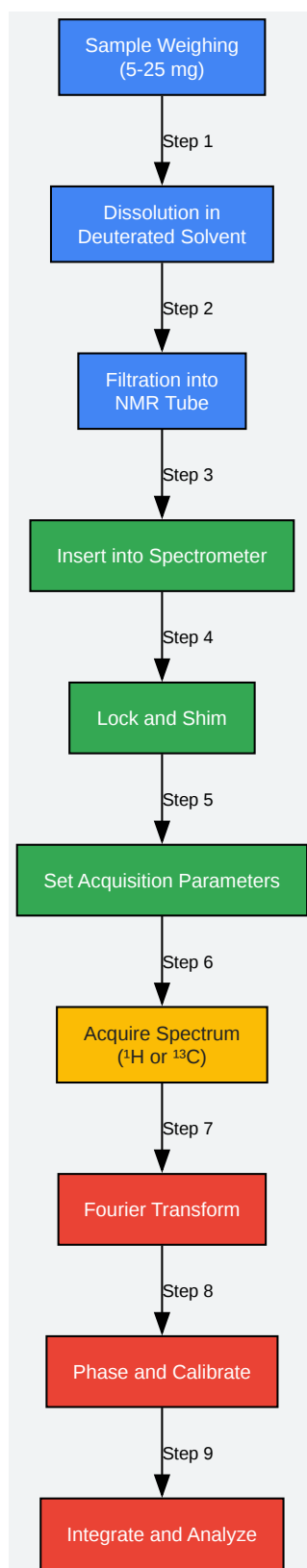
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra for a small organic molecule like **2,3,5-Trimethylanisole**.

- Sample Preparation:
 - Weigh approximately 5-25 mg of the **2,3,5-Trimethylanisole** sample.
 - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a clean vial.
 - To ensure a homogeneous magnetic field, the solution must be free of any solid particles. Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its depth.
 - Place the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum. Key parameters include the number of scans (NS), pulse sequence, and relaxation delay (d_1).^[5] For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
 - For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or an internal standard like TMS).
- Integrate the peaks in the ^1H spectrum to determine the relative ratios of different types of protons.



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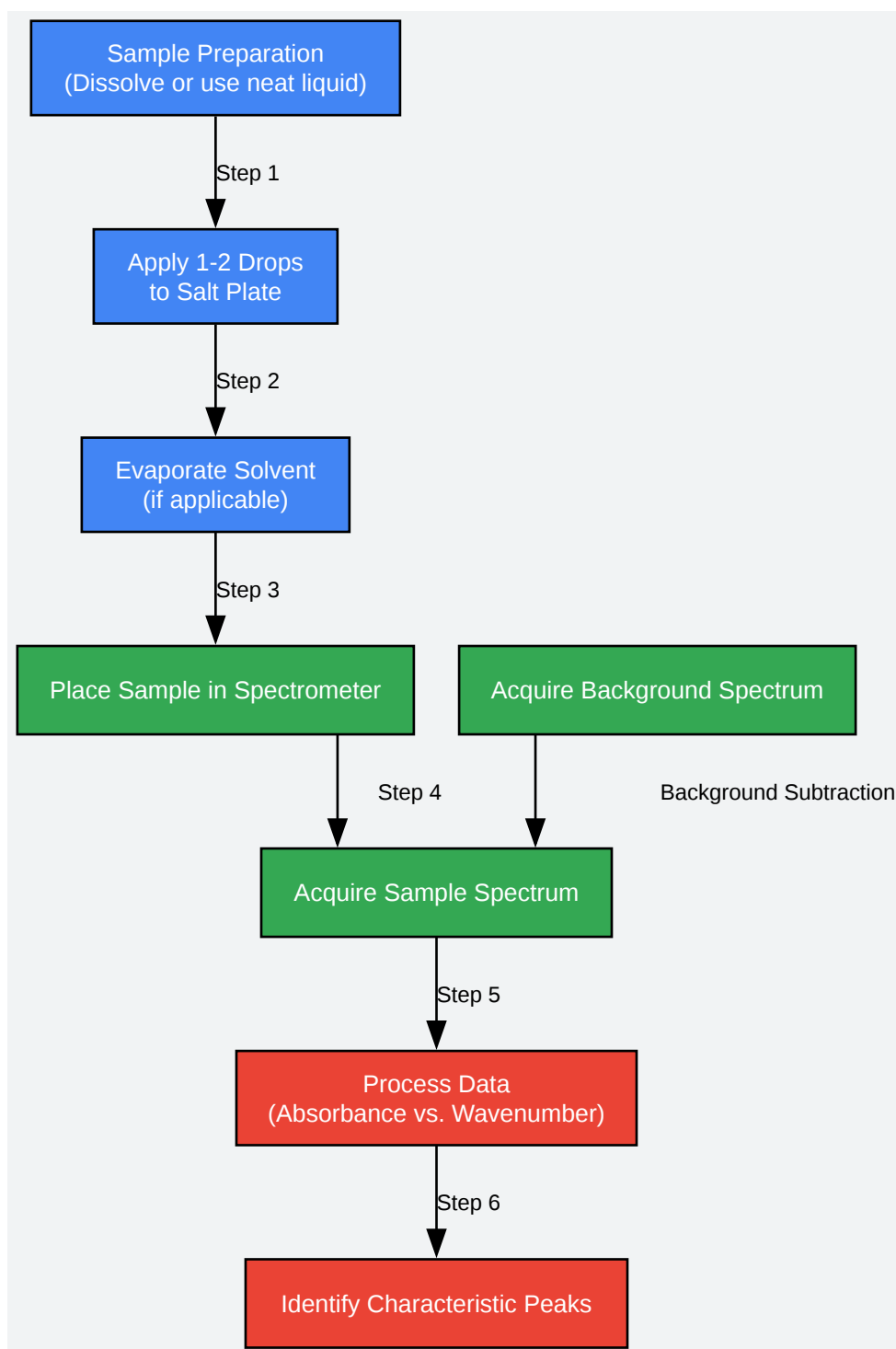
General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol (Thin Film Method)

This protocol describes the thin solid or liquid film method, a common technique for obtaining the IR spectrum of a pure organic compound.

- Sample Preparation:
 - If the sample is a solid, dissolve a small amount (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[\[6\]](#)
 - Place one to two drops of the solution (or the pure liquid if the sample is not a solid) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[7\]](#)
 - If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[\[6\]](#)
- Instrument Setup:
 - Place the salt plate into the sample holder within the FT-IR spectrometer's sample compartment.[\[6\]](#)
 - Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency.[\[8\]](#)
 - Multiple scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The region below 1500 cm^{-1} is known as the fingerprint region and is unique to the specific molecule.[9]



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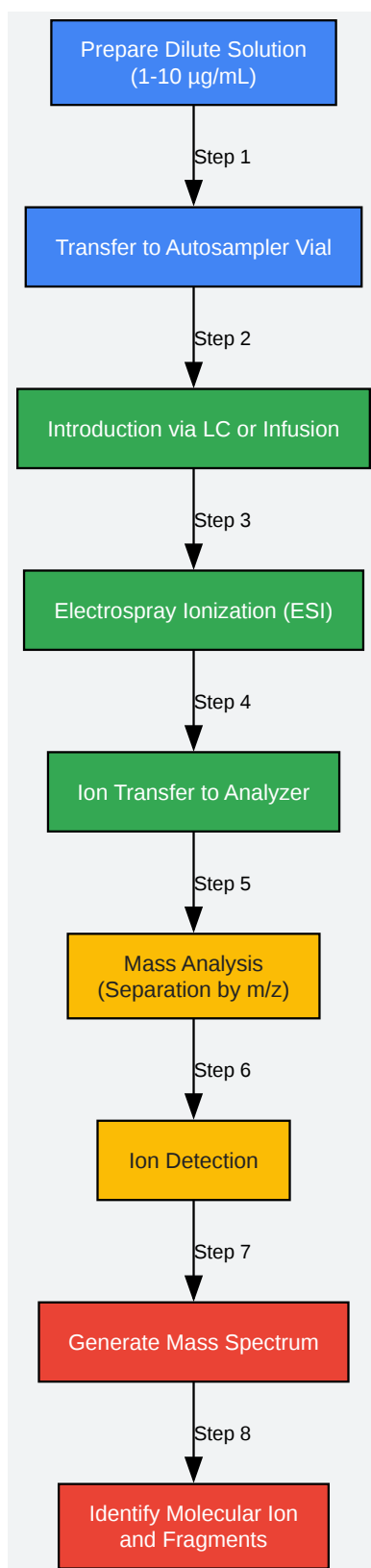
General workflow for IR spectroscopy (Thin Film Method).

Mass Spectrometry (MS) Protocol (Electrospray Ionization)

This protocol outlines a general procedure for analyzing a small molecule using a mass spectrometer with an electrospray ionization (ESI) source, often coupled with liquid chromatography (LC/MS).

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent such as methanol or acetonitrile.[\[10\]](#)
 - Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[\[10\]](#)
 - The sample must be free of inorganic salts and particulates, as these can interfere with the ESI process and contaminate the instrument.[\[10\]](#)
 - Transfer the final diluted solution to an appropriate autosampler vial.
- Instrument Setup:
 - The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.
 - In the ESI source, the sample solution is nebulized into a fine spray of charged droplets.
 - A high voltage is applied, and with the aid of a drying gas, the solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- Data Acquisition:
 - The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- The detector records the abundance of ions at each m/z value.
- Data can be acquired in full scan mode to detect all ions within a mass range or in a targeted mode like multiple reaction monitoring for quantitative analysis.[\[11\]](#)
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion intensity versus m/z .
 - Identify the molecular ion peak ($[M]^+$ or protonated molecule $[M+H]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce structural information about the molecule.



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General workflow for Mass Spectrometry (ESI).

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